molecular formula C11H13NO2 B14847620 3-(Cyclopropylmethyl)-5-hydroxybenzamide

3-(Cyclopropylmethyl)-5-hydroxybenzamide

Cat. No.: B14847620
M. Wt: 191.23 g/mol
InChI Key: OKMBECOCYXSLES-UHFFFAOYSA-N
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Description

3-(Cyclopropylmethyl)-5-hydroxybenzamide is an organic compound characterized by a cyclopropylmethyl group attached to a benzamide structure with a hydroxyl group at the 5th position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Cyclopropylmethyl)-5-hydroxybenzamide typically involves the following steps:

    Formation of the Cyclopropylmethyl Group: This can be achieved through the reaction of cyclopropylmethyl bromide with a suitable nucleophile.

    Attachment to the Benzamide Core: The cyclopropylmethyl group is then attached to the benzamide core through a nucleophilic substitution reaction.

    Introduction of the Hydroxyl Group: The hydroxyl group at the 5th position can be introduced via selective hydroxylation reactions using reagents such as hydrogen peroxide or other oxidizing agents.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated synthesis equipment to maintain consistent reaction parameters.

Chemical Reactions Analysis

Types of Reactions

3-(Cyclopropylmethyl)-5-hydroxybenzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.

    Substitution: The benzamide core can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles such as amines or thiols.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated or aminated derivatives.

Scientific Research Applications

3-(Cyclopropylmethyl)-5-hydroxybenzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(Cyclopropylmethyl)-5-hydroxybenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-(Cyclopropylmethyl)-4-hydroxybenzamide
  • 3-(Cyclopropylmethyl)-5-methoxybenzamide
  • 3-(Cyclopropylmethyl)-5-aminobenzamide

Uniqueness

3-(Cyclopropylmethyl)-5-hydroxybenzamide is unique due to the presence of the hydroxyl group at the 5th position, which can significantly influence its chemical reactivity and biological activity compared to similar compounds

Properties

Molecular Formula

C11H13NO2

Molecular Weight

191.23 g/mol

IUPAC Name

3-(cyclopropylmethyl)-5-hydroxybenzamide

InChI

InChI=1S/C11H13NO2/c12-11(14)9-4-8(3-7-1-2-7)5-10(13)6-9/h4-7,13H,1-3H2,(H2,12,14)

InChI Key

OKMBECOCYXSLES-UHFFFAOYSA-N

Canonical SMILES

C1CC1CC2=CC(=CC(=C2)O)C(=O)N

Origin of Product

United States

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